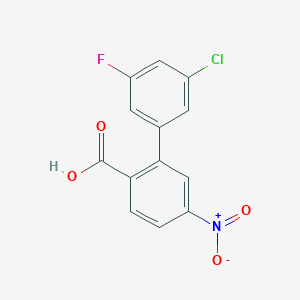
5-Chloro-3-(3-chloro-5-fluorophenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(3-chloro-5-fluorophenyl)benzoic acid, 95% (5-Cl-3-Cl-5-F-Bz-95%) is a chemical compound that has a wide range of scientific and research applications. It is a white crystalline solid with a molecular weight of 303.52 g/mol and a melting point of 130-133 °C. This compound is also known as 5-chloro-3-chloro-5-fluoro-benzoic acid, 5-chloro-3-(3-chloro-5-fluorophenyl) benzoic acid, and 5-chloro-3-chloro-5-fluorobenzoic acid. 5-Cl-3-Cl-5-F-Bz-95% has been used in various scientific applications, such as synthesis of pharmaceuticals, organic synthesis, and as a reagent in biochemical and physiological studies.
Scientific Research Applications
5-Cl-3-Cl-5-F-Bz-95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a reagent in biochemical and physiological studies. It has also been used to study the structure and properties of organic molecules and to study the mechanism of action of drugs and other compounds.
Mechanism of Action
The mechanism of action of 5-Cl-3-Cl-5-F-Bz-95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of prostaglandins and leukotrienes. It is also believed to act as an antioxidant and to inhibit the formation of free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-3-Cl-5-F-Bz-95% are not fully understood. However, it is believed to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to reduce the production of inflammatory mediators and to inhibit the formation of free radicals. In addition, it has been shown to have a protective effect against certain types of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Cl-3-Cl-5-F-Bz-95% in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a relatively stable compound and is not toxic when used in the correct concentrations. The main disadvantage of using 5-Cl-3-Cl-5-F-Bz-95% in laboratory experiments is that its mechanism of action is not fully understood.
Future Directions
There are a number of potential future directions for research on 5-Cl-3-Cl-5-F-Bz-95%. These include further investigation into its mechanism of action, its potential applications in drug design and development, and its potential use as an antioxidant and anti-cancer agent. Additionally, further research could be conducted into its potential use as a reagent in biochemical and physiological studies. Furthermore, further studies could be conducted into its potential use in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a reagent in biochemical and physiological studies. Finally, further research could be conducted into its potential use as a reagent in the study of the structure and properties of organic molecules.
Synthesis Methods
5-Cl-3-Cl-5-F-Bz-95% can be synthesized by a number of methods, including the reaction of 3-chloro-5-fluorobenzoic acid with thionyl chloride and subsequent reaction with an equivalent amount of sodium hydroxide. The thionyl chloride reaction is carried out at room temperature and the resulting product is a white solid that can be filtered and washed with water. The sodium hydroxide reaction is carried out at a temperature of 120-130 °C and the resulting product is a white solid that can be filtered and washed with water.
properties
IUPAC Name |
3-chloro-5-(3-chloro-5-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-2-7(1-9(4-10)13(17)18)8-3-11(15)6-12(16)5-8/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCFFWZRMDCYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690520 |
Source


|
| Record name | 3',5-Dichloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-92-2 |
Source


|
| Record name | 3',5-Dichloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














